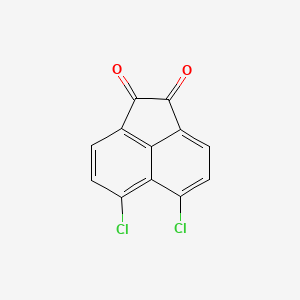

5,6-Dichloroacenaphthylene-1,2-dione

説明

特性

IUPAC Name |

5,6-dichloroacenaphthylene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2O2/c13-7-3-1-5-9-6(12(16)11(5)15)2-4-8(14)10(7)9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBMCJPXNVUURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C3C2=C1C(=O)C3=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325769 | |

| Record name | 5,6-dichloroacenaphthylene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38023-75-5 | |

| Record name | NSC517867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dichloroacenaphthylene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Structural and Functional Analogs

Halogen-Substituted Derivatives

5,6-Dichloroacenaphthylene-1,2-dione vs. 5,6-Dibromo-1,2-dihydroacenaphthylene

- Functional Group Impact: The dione groups in 5,6-Dichloroacenaphthylene-1,2-dione enhance electrophilicity, making it reactive toward nucleophiles.

- Halogen Effects : Chlorine’s higher electronegativity increases polarity and solubility in polar solvents compared to bromine. However, bromine’s larger size may improve stability in hydrophobic environments .

Brominated Diol Derivatives

highlights brominated diol analogs, such as 3,5,6-Tribromo-1,2-dihydroacenaphthylene-1,2-diol (approximate formula: C₁₂H₇Br₃O₂ , MW ~429.8 g/mol). These compounds differ in:

Positional Isomers and Substituent Variations

- 4- and 3,5-Bromo Derivatives : Substitution at positions 4 or 3,5 (vs. 5,6 in the chloro compound) modifies steric hindrance and electronic effects. For example, 4-bromo derivatives may exhibit lower steric strain, enhancing reactivity in ring-opening reactions .

Q & A

Basic: How can researchers optimize the synthesis of 5,6-Dichloroacenaphthylene-1,2-dione to improve yield and selectivity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution in halogenation steps, while lower temperatures (0–25°C) could reduce side reactions like over-chlorination. Use controlled stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂) to minimize byproducts. Analytical techniques like HPLC or GC-MS should track reaction progress and purity .

Basic: What analytical techniques are most reliable for characterizing 5,6-Dichloroacenaphthylene-1,2-dione in environmental samples?

Methodological Answer:

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is ideal for structural confirmation, while nuclear magnetic resonance (NMR, especially ¹³C and ¹H) resolves regiochemical details. For trace analysis in environmental matrices, isotope dilution methods using deuterated analogs (e.g., acenaphthene-d10) improve quantification accuracy via GC-MS .

Basic: How does the stability of 5,6-Dichloroacenaphthylene-1,2-dione vary under different pH and temperature conditions?

Methodological Answer:

Conduct accelerated stability studies by incubating the compound in buffers (pH 3–11) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. For photostability, expose samples to UV light (e.g., 254 nm) and quantify breakdown products. Data from such studies inform storage conditions and environmental persistence models .

Advanced: What mechanistic insights exist for the electrophilic reactivity of 5,6-Dichloroacenaphthylene-1,2-dione in cross-coupling reactions?

Methodological Answer:

Density functional theory (DFT) calculations can map electron density distributions to predict reactive sites. Experimental validation via kinetic isotope effects (KIEs) or trapping of intermediates (e.g., using TEMPO for radical pathways) clarifies mechanisms. Compare reactivity with non-chlorinated analogs to isolate electronic effects of substituents .

Advanced: How can researchers model the environmental fate of 5,6-Dichloroacenaphthylene-1,2-dione in aquatic ecosystems?

Methodological Answer:

Adopt a tiered approach:

Lab-scale studies: Measure log Kow (octanol-water partition coefficient) and hydrolysis rates.

Microcosm experiments: Simulate biodegradation using sediment-water systems and quantify metabolite formation via LC-MS/MS.

Computational modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools to predict bioaccumulation potential and toxicity endpoints .

Advanced: How do researchers reconcile discrepancies between computational predictions and experimental data for this compound’s spectroscopic properties?

Methodological Answer:

Cross-validate computational methods (e.g., TD-DFT for UV-Vis spectra) with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G**) to improve agreement. For NMR, compare calculated chemical shifts (via GIAO-DFT) with experimental values, accounting for solvent effects through implicit/explicit solvation models .

Advanced: What strategies address challenges in synthesizing derivatives of 5,6-Dichloroacenaphthylene-1,2-dione with enhanced bioactivity?

Methodological Answer:

Employ directed ortho-metalation (DoM) to functionalize the acenaphthenequinone core. Use protecting groups (e.g., TMS for ketones) to direct regioselectivity. Screen derivatives via high-throughput assays (e.g., enzyme inhibition or receptor-binding studies) and correlate structural modifications with activity trends using SAR (Structure-Activity Relationship) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。